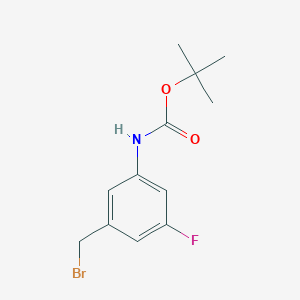

3-Amino-5-fluorobenzyl bromide, N-BOC protected

Descripción

Propiedades

Fórmula molecular |

C12H15BrFNO2 |

|---|---|

Peso molecular |

304.15 g/mol |

Nombre IUPAC |

tert-butyl N-[3-(bromomethyl)-5-fluorophenyl]carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-8(7-13)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,15,16) |

Clave InChI |

TUPQOPMUMRWMEY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CBr)F |

Origen del producto |

United States |

Métodos De Preparación

N-BOC Protection of the Amino Group

- Reagents and Conditions:

The amino group is reacted with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, usually in an organic solvent like dichloromethane or tetrahydrofuran (THF). - Reaction Notes:

Protection is necessary to avoid N-alkylation during bromination or other electrophilic substitution steps. The reaction is typically performed at 0 °C to room temperature to minimize side reactions. - Yields:

High yields (>85%) are commonly reported for N-BOC protection of aromatic amines under optimized conditions.

Bromination of the Benzyl Position

- Method 1: Radical Bromination

Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) under reflux in solvents like carbon tetrachloride or dichloromethane. This selectively brominates the benzylic position. - Method 2: Nucleophilic Substitution

Starting from a benzyl alcohol or benzyl chloride intermediate, bromination can be achieved by reaction with phosphorus tribromide (PBr3) or hydrobromic acid. - Reaction Notes:

Radical bromination is preferred for selective benzylic bromination without affecting the aromatic ring. Protection of the amino group is critical to prevent side reactions. - Yields:

Moderate to good yields (50–75%) are typical depending on reaction conditions and substrate purity.

Alternative Continuous Flow Synthesis

- Continuous flow reactors have been employed to improve reaction control, yield, and purity. For example, alkylation reactions involving N-BOC protected amines and alkyl bromides have been successfully performed in flow systems with scavenging resins to remove byproducts.

- This method allows precise temperature control (e.g., −78 °C to room temperature) and efficient mixing, leading to improved reproducibility and scalability.

Representative Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-BOC Protection | Di-tert-butyl dicarbonate, Et3N, DCM, 0–25 °C | 85–95 | Avoids N-alkylation, mild conditions |

| 2 | Benzylic Bromination | NBS, AIBN, CCl4, reflux | 60–75 | Radical bromination, selective |

| 3 | Alternative Bromination | PBr3 or HBr, inert solvent | 50–65 | Nucleophilic substitution, less selective |

| 4 | Continuous Flow Alkylation | LiHMDS, alkyl bromide, toluene, −78 °C to rt | 70–80 | Enhanced control, scalable |

Research Findings and Notes

- Protection Efficiency: N-BOC protection is essential to prevent side reactions such as N-alkylation or polymerization during bromination and subsequent synthetic steps.

- Regioselectivity: The position of the amino and fluorine substituents influences reactivity and selectivity during bromination. The 3-amino and 5-fluoro substitution pattern requires careful control to avoid undesired substitution on the aromatic ring.

- Purification: Silica gel chromatography is commonly used to purify the N-BOC protected benzyl bromide, with gradient elution using mixtures of hexane and ethyl acetate or dichloromethane.

- Stability: The N-BOC protected 3-amino-5-fluorobenzyl bromide is stable under standard storage conditions but should be handled under inert atmosphere to prevent hydrolysis or debromination.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:

Substitution Reactions: The bromide group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the BOC group.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amine, 3-Amino-5-fluorobenzyl bromide.

Aplicaciones Científicas De Investigación

3-Amino-5-fluorobenzyl bromide, N-BOC protected is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-fluorobenzyl bromide, N-BOC protected involves its ability to undergo substitution and deprotection reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-amino-5-fluorobenzyl bromide, N-BOC protected, and analogous compounds:

*Calculated based on formula C₁₁H₁₂BrFNO₂.

Key Observations:

Electronic Modulation: Fluorine’s electron-withdrawing effect increases the electrophilicity of the benzyl bromide, accelerating cross-coupling reactions compared to non-fluorinated analogs .

Reactivity in Coupling Reactions :

- N-BOC-protected bromides generally exhibit lower reactivity than iodides in cobalt-catalyzed couplings with Grignard reagents. For example, N-BOC 4-bromopiperidine requires excess phenylmagnesium bromide for full conversion, whereas iodides react efficiently at stoichiometric ratios .

- Bromides with electron-withdrawing groups (e.g., 5-fluoro) show improved yields in indium-mediated radical reactions compared to chlorides (72% vs. 65% yield) .

Deprotection Efficiency: The BOC group in 3-amino-5-fluorobenzyl bromide is cleaved under standard acidic conditions (e.g., HCl/ether), while iodine-catalyzed deprotection (solvent-free) offers a greener alternative for structurally diverse amines .

Challenges in Stereoselective Additions

- Grignard Reactions: N-BOC-protected aldehydes (e.g., derived from 4-chlorophenylglycine) often yield complex mixtures during stereoselective additions, as seen in unsuccessful attempts to synthesize chiral amino alcohols (6+ TLC spots) .

Research Findings and Implications

BOC Protection Stability: The BOC group remains intact under Swern oxidation and organometallic conditions but is susceptible to cleavage by strong acids (e.g., TFA) or iodine catalysis .

Yield Optimization :

- Alkyl bromides with N-BOC-protected amines provide higher yields (68–84%) in Suzuki couplings compared to chlorides, attributed to bromine’s superior leaving group ability .

Electronic vs. Steric Effects: Meta-substituted fluorine (5-position) balances electronic activation and steric accessibility, making 3-amino-5-fluorobenzyl bromide a versatile intermediate for aromatic substitutions .

Actividad Biológica

3-Amino-5-fluorobenzyl bromide, N-BOC protected is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molar mass of 304.16 g/mol. The structure features an amino group and a fluorine atom attached to a benzyl ring, along with a bromide substituent. The N-tert-butoxycarbonyl (N-BOC) protection serves to stabilize the amine during synthetic reactions, enhancing the compound's reactivity and stability in various applications .

Biological Activity Overview

While specific biological activity data for this compound may be limited, its structural characteristics suggest potential interactions with biological targets. Compounds with similar structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Fluorinated compounds are frequently explored for enhanced activity against bacteria and fungi. The presence of the amino and fluorine groups may contribute to increased efficacy in inhibiting microbial growth .

- Enzyme Inhibition : The structural features of 3-Amino-5-fluorobenzyl bromide may allow it to act as an enzyme inhibitor or receptor ligand, similar to other fluorinated compounds .

Synthesis and Characterization

The synthesis of 3-Amino-5-fluorobenzyl bromide typically involves several key steps, which may include:

- Formation of the Benzyl Bromide : Starting from a suitable benzyl alcohol or halide.

- Introduction of the Fluorine Group : This can be achieved through nucleophilic substitution reactions.

- N-BOC Protection : The amino group is protected using BOC anhydride to prevent unwanted reactions during subsequent steps.

The synthesis can vary based on starting materials and desired purity levels .

Case Studies and Research Findings

Research has indicated that compounds similar to 3-Amino-5-fluorobenzyl bromide show promising biological activities:

- Antiviral Activity : A study on related compounds demonstrated significant antiviral properties against enteroviruses, suggesting that modifications in the benzyl moiety can enhance activity .

- Antimicrobial Testing : Compounds with similar fluorinated structures have been tested against various bacterial strains (e.g., E. coli, S. aureus) and exhibited notable inhibitory effects, with zone of inhibition values ranging from 11 to 14 mm for certain derivatives .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated compounds indicate that the positioning of functional groups significantly influences their biological activity. The unique positioning in 3-Amino-5-fluorobenzyl bromide may impart distinct characteristics compared to its analogs .

Comparative Analysis

The following table summarizes related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-fluorobenzyl bromide, N-BOC | CHBrFNO | Different position of amino and fluorine groups |

| 4-Amino-3-fluorobenzyl bromide, N-BOC | CHBrFNO | Similar structure but substitutions reversed |

| 3-Amino-4-fluorobenzyl bromide, N-BOC | CHBrFNO | Variation in position affecting reactivity |

Q & A

Q. What are the optimal conditions for introducing the N-BOC protecting group to 3-amino-5-fluorobenzyl bromide?

The N-BOC protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at room temperature. This method ensures high selectivity for primary amines while avoiding side reactions at the bromide or fluorine positions. After reaction completion, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization yields the protected compound .

Q. What purification techniques are recommended for isolating N-BOC-protected intermediates?

Column chromatography using silica gel with hexane/ethyl acetate gradients is widely employed to separate the N-BOC-protected product from unreacted reagents or by-products. For crystalline derivatives, recrystallization from solvents like dichloromethane (DCM) and hexane can improve purity. Analytical techniques such as thin-layer chromatography (TLC) and LC-MS should be used to monitor reaction progress .

Q. How should 3-amino-5-fluorobenzyl bromide (N-BOC protected) be stored to ensure stability?

Store the compound under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Moisture and prolonged exposure to ambient temperature can lead to hydrolysis of the BOC group or degradation of the bromide moiety. Pre-drying solvents and glassware is critical for maintaining stability during experimental use .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions involving the benzyl bromide group?

The electron-withdrawing fluorine atom at the 5-position increases the electrophilicity of the benzyl bromide, enhancing its suitability for Suzuki-Miyaura couplings. However, steric hindrance from the N-BOC group may reduce coupling efficiency. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in mixed solvent systems (dimethoxyethane/water) is recommended to balance reactivity and selectivity .

Q. What strategies prevent premature deprotection of the N-BOC group during multi-step syntheses?

Avoid using strong acids (e.g., HCl, H₂SO₄) or high temperatures in downstream reactions. For example, zinc-mediated deprotection (0.6–1.0 equiv. Eco-Zn) selectively cleaves the BOC group while preserving acid-sensitive functionalities like benzyl esters. Alternatively, mild acidic conditions (e.g., 10% trifluoroacetic acid (TFA) in DCM) can be employed with controlled reaction times .

Q. How can regioselectivity challenges in bromide substitution reactions be addressed?

Regioselective substitution of the benzyl bromide can be achieved by tuning reaction conditions. For instance, in aminoalkynylation reactions, using copper(I) iodide and a bulky phosphine ligand directs nucleophilic attack to the bromide site while avoiding side reactions at the fluorine or BOC-protected amine. Solvent polarity (e.g., DMF vs. THF) also modulates selectivity .

Q. What analytical methods are most effective for characterizing N-BOC-protected intermediates?

High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and fluorine environment. ¹H/¹³C NMR should be analyzed for BOC group integrity (e.g., tert-butyl signals at ~1.4 ppm). LC-MS with UV detection at 254 nm helps monitor purity, while X-ray crystallography resolves structural ambiguities in crystalline derivatives .

Q. Why might coupling reactions involving this compound yield low product, and how can this be mitigated?

Low yields often stem from moisture-sensitive intermediates or catalyst poisoning. Ensure rigorous drying of solvents (e.g., THF over molecular sieves) and use freshly distilled bases (e.g., TEA). Screening alternative catalysts (e.g., PdCl₂(dppf)) or additives (e.g., tetrabutylammonium iodide) can improve efficiency. Monitoring reaction progress via TLC or in situ NMR is advised .

Q. How does the N-BOC group affect the compound’s stability under basic or nucleophilic conditions?

The BOC group is stable under mild basic conditions (pH < 10) but may undergo gradual hydrolysis in strongly basic or aqueous environments. In nucleophilic substitution reactions (e.g., with NaN₃), ensure the reaction temperature remains below 60°C to prevent BOC cleavage. For long-term stability, avoid prolonged storage in DMSO or DMF, which can accelerate decomposition .

Q. What role does the fluorine atom play in directing electrophilic aromatic substitution (EAS) reactions?

The meta-fluorine substituent deactivates the aromatic ring, directing EAS to the para position relative to the amino group. However, steric and electronic effects from the BOC group can override this trend. Computational modeling (e.g., DFT) is recommended to predict regioselectivity in complex reactions .

Methodological Notes

- Contradictions in Deprotection Methods : While TFA is standard for BOC removal, zinc-based deprotection offers selectivity in peptide synthesis (e.g., retaining benzyl esters). Validate method compatibility with downstream steps .

- Critical Data Gaps : Limited evidence on the compound’s behavior under photolytic or radical conditions warrants further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.